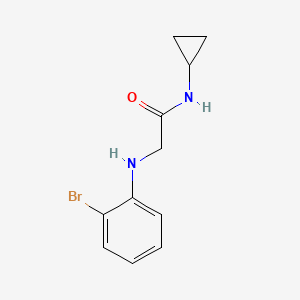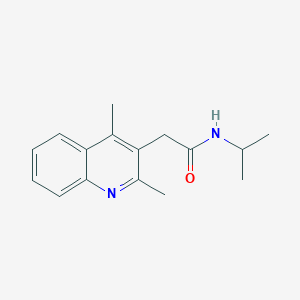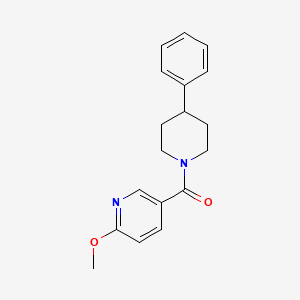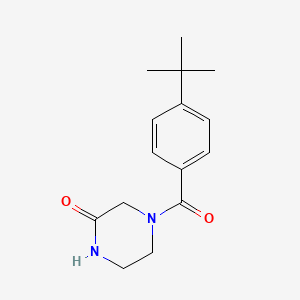
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is commonly referred to as 'MDMAF' and belongs to the class of phenylacetamide derivatives. In
作用機序
MDMAF acts by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can result in a range of effects such as mood elevation, increased empathy, and decreased anxiety. The exact mechanism of action of MDMAF is still being studied, but it is believed to involve the activation of various receptor systems in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDMAF are complex and still being studied. Some of the effects that have been observed include increased heart rate, blood pressure, and body temperature, as well as changes in mood and behavior. MDMAF has also been shown to increase the release of oxytocin, a hormone that is involved in social bonding and trust.
実験室実験の利点と制限
One of the advantages of using MDMAF in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, there are also limitations to using MDMAF in lab experiments, such as its potential for abuse and neurotoxicity. Careful consideration must be given to the dosage and administration of MDMAF in lab experiments to ensure that the results are reliable and meaningful.
将来の方向性
There are many potential future directions for research on MDMAF. Some of these include:
- Further studies on the mechanism of action of MDMAF and its interactions with other receptor systems in the brain.
- Development of new medications based on the structure of MDMAF for the treatment of pain, depression, and anxiety.
- Investigation of the potential neurotoxic effects of MDMAF and the development of strategies to mitigate these effects.
- Exploration of the use of MDMAF in the treatment of psychiatric disorders such as post-traumatic stress disorder and social anxiety disorder.
Conclusion:
In conclusion, MDMAF is a chemical compound that has significant potential for applications in medicinal chemistry and neuroscience. Its high affinity for the serotonin transporter and complex mechanism of action make it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, careful consideration must be given to the dosage and administration of MDMAF in lab experiments to ensure that the results are reliable and meaningful. Further research on MDMAF is needed to fully understand its potential applications and limitations.
合成法
MDMAF can be synthesized by the reaction of N-methylcyclopentylamine with 4-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
MDMAF has been studied extensively for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, MDMAF has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. In neuroscience, MDMAF has been shown to have affinity for the serotonin transporter, which plays a critical role in the regulation of mood and behavior. This makes MDMAF a potential candidate for the development of new antidepressant and anxiolytic medications.
特性
IUPAC Name |
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-16(2)13-10-8-12(9-11-13)15(18)17(3)14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJPYOMAYZSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(dimethylamino)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)

![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)







